BenchChemオンラインストアへようこそ!

4-Aminopyrimidine

Cancer PI3K/Akt/mTOR Pathway Kinase Inhibitors

4-Aminopyrimidine (CAS 163133-87-7, synonym pyrimidin-4-amine) is an essential nitrogen-containing heterocyclic building block for medicinal chemistry. It uniquely engages the kinase hinge region via a monodentate hydrogen-bonding interaction, fundamentally distinct from the bidentate binding of 2-aminopyrimidine. Replacing this scaffold without full re-optimization will abrogate biological activity. The core has been validated in single-digit nanomolar dual p70S6K/Akt inhibitors with >90% pS6 inhibition for 24h in vivo and in EGFR/ErbB-2 oxime inhibitors (25.5% tumor growth inhibition in H1975 xenograft). It is also a superior scaffold-hopping alternative to quinazoline cores. Its predictable exocyclic amine-metal coordination further enables organometallic and sensor design.

Molecular Formula C4H5N3
Molecular Weight 95.1 g/mol
CAS No. 163133-87-7
Cat. No. B060600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopyrimidine
CAS163133-87-7
Synonyms4(3H)-Pyrimidinimine (9CI)
Molecular FormulaC4H5N3
Molecular Weight95.1 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1N
InChIInChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7)
InChIKeyOYRRZWATULMEPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopyrimidine (CAS 163133-87-7) as a Privileged Scaffold in Kinase Inhibitor Discovery and Medicinal Chemistry Procurement


4-Aminopyrimidine (CAS 163133-87-7, synonym: pyrimidin-4-amine) is a fundamental nitrogen-containing heterocyclic building block, defined by an amino (-NH₂) substituent at the 4-position of the pyrimidine ring [1]. This scaffold is a cornerstone in medicinal chemistry due to its ability to engage in critical hydrogen-bonding interactions within the ATP-binding site of numerous kinases, making it a privileged starting point for developing targeted inhibitors [2]. Its significance is underscored by its integral role in numerous advanced preclinical and clinical candidates, distinguishing it from other aminopyrimidine isomers [3]. For procurement specialists and research teams, understanding its specific molecular recognition and downstream synthetic advantages is essential for streamlining hit-to-lead campaigns.

Why 4-Aminopyrimidine (163133-87-7) Cannot Be Interchanged with 2-Aminopyrimidine or Other Scaffolds in Research Procurement


Generic substitution of 4-aminopyrimidine with its regioisomer 2-aminopyrimidine or other heterocyclic amines will alter, if not abrogate, the desired biological activity and synthetic outcome. The position of the exocyclic amine dictates the vector and strength of hydrogen-bonding interactions with the kinase hinge region, a critical determinant of inhibitor potency and selectivity [1]. For example, while 2-aminopyrimidine forms a classic bidentate hinge-binding motif, 4-aminopyrimidine presents a distinct monodentate interaction, leading to profoundly different structure-activity relationships (SAR) [2]. Furthermore, the coordination chemistry and synthetic elaboration of the two scaffolds are not equivalent; the 4-amino group demonstrates a preferred exocyclic coordination with metal centers, unlike the endocyclic preference seen in analogous pyridine systems [3]. Therefore, substituting these scaffolds without a complete re-optimization of the lead series will likely result in project failure.

Quantitative Differentiation Guide: 4-Aminopyrimidine (163133-87-7) Versus Key Comparators


Potent Dual p70S6K/Akt Inhibition with Single-Digit Nanomolar Potency from an Optimized 4-Aminopyrimidine Analog

Scaffold docking from a quinazoline carboxamide series identified the 4-aminopyrimidine core as a privileged replacement. Lead optimization around this core yielded compound 37, a dual p70S6K/Akt inhibitor. This analog exhibited single-digit nanomolar potency in both p70S6K and Akt biochemical assays, a significant improvement over the micromolar potency observed for the initial 4-aminopyrimidine analog 6 [1]. This highlights the scaffold's capacity for substantial potency gains via chemical elaboration.

Cancer PI3K/Akt/mTOR Pathway Kinase Inhibitors

Favorable In Vivo Pharmacodynamic Profile of a 4-Aminopyrimidine Analog Compared to Standard p70S6K Inhibition Benchmark

The optimized 4-aminopyrimidine analog 37 demonstrated a robust and durable pharmacodynamic response in vivo. A single oral dose of 200 mg/kg in a mouse breast cancer model achieved >90% inhibition of pS6 (a downstream biomarker of p70S6K activity) sustained for up to 24 hours [1]. This level of durable target coverage is a key differentiator for advancing a compound beyond hit identification.

Pharmacodynamics In Vivo Efficacy Cancer

Reduced hERG Liability in an Optimized 4-Aminopyrimidine Lead Versus Earlier Analogs

A major liability in many kinase inhibitor programs is off-target activity against the hERG potassium channel, which can cause cardiac arrhythmias. During the optimization of the 4-aminopyrimidine series, compound 37 was specifically profiled and found to have an hERG IC50 of 17.4 µM [1]. This value represents a significant safety margin over its potent on-target activity and is a critical factor in its selection as a development candidate.

Cardiotoxicity hERG Safety Pharmacology

Nanomolar Dual EGFR/ErbB-2 Inhibition by 4-Aminopyrimidine-5-carbaldehyde Oximes

A series of 4-aminopyrimidine-5-carbaldehyde oximes were designed and found to be potent and selective dual inhibitors of EGFR and ErbB-2 tyrosine kinases. These compounds exhibited IC50 values in the nanomolar range [1]. This exemplifies the scaffold's versatility in being chemically modified to target different kinase families with high potency, a distinct advantage over more specialized cores.

EGFR ErbB-2 Oncology Kinase Inhibitors

Potent In Vivo Tumor Growth Inhibition by a 2-Phenyl-4-Aminopyrimidine Derivative

The 2-phenyl-4-aminopyrimidine derivative, compound A23, a potent inhibitor of EGFR mutants, demonstrated in vivo antitumor efficacy. In a H1975 xenograft mouse model, A23 treatment resulted in a statistically significant tumor growth inhibition (TGI) of 25.5% [1]. This provides a direct, quantitative benchmark for the in vivo performance of a specific 4-aminopyrimidine lead compound.

NSCLC EGFR In Vivo Efficacy Xenograft Model

Structural Distinction in Metal Coordination: 4-Aminopyrimidine vs. 2-Aminopyrimidine and 2-Aminopyridine

In studies of tungsten pentacarbonyl complexes, 4-aminopyrimidine coordinates exclusively (>91%) via its exocyclic amino group. This is in stark contrast to 2-aminopyridine, which coordinates via the endocyclic nitrogen, and a key differentiation from other heterocyclic amines [1]. This preference is crucial for designing metal-based probes, catalysts, or understanding potential metal-binding off-targets.

Coordination Chemistry Organometallics Scaffold Selectivity

Evidence-Backed Application Scenarios for 4-Aminopyrimidine (163133-87-7) Procurement


Design and Optimization of Dual PI3K/Akt/mTOR Pathway Inhibitors

Based on the demonstrated success of the 4-aminopyrimidine scaffold in generating a potent dual p70S6K/Akt inhibitor with favorable in vivo PD and reduced hERG liability, research groups focused on targeting the PI3K/Akt/mTOR axis should prioritize this core [1]. The quantitative data showing single-digit nanomolar potency and >90% pS6 inhibition for 24 hours in vivo de-risks the early stages of a drug discovery program, justifying procurement of 4-aminopyrimidine for SAR campaigns aimed at this pathway.

Development of Next-Generation EGFR and ErbB-2 Tyrosine Kinase Inhibitors

The nanomolar potency of 4-aminopyrimidine-5-carbaldehyde oximes against EGFR/ErbB-2 provides strong rationale for using this core in oncology programs [2]. Furthermore, the 2-phenyl-4-aminopyrimidine analog A23 provides a concrete benchmark, with a demonstrated 25.5% tumor growth inhibition in an H1975 xenograft model, validating the scaffold's potential for developing new NSCLC therapies [3]. This evidence supports the procurement of 4-aminopyrimidine for designing 4th-generation EGFR inhibitors targeting resistant mutations.

Investigation of Metal-Binding and Coordination Complexes

The unique and predictable coordination chemistry of 4-aminopyrimidine, where it favors exocyclic amino-group binding to metals over endocyclic nitrogen coordination, distinguishes it from other heterocyclic amines like 2-aminopyridine [4]. This property is essential for chemists designing organometallic catalysts, metal-based sensors, or studying the interactions of biomolecules with metals. Procurement is indicated for any project requiring a ligand with a defined, non-ambiguous metal-binding mode.

Scaffold-Hopping from Quinazoline-Based Kinase Inhibitors

For teams seeking to escape crowded intellectual property space or improve the physicochemical properties of quinazoline-containing kinase inhibitors, the 4-aminopyrimidine scaffold represents a proven and highly effective alternative [1]. The SAR study that led to compound 37 demonstrates that a scaffold-hopping strategy from a quinazoline to a 4-aminopyrimidine core is not only viable but can yield molecules with superior potency, pharmacodynamics, and safety profiles. Procurement is justified for any scaffold-hopping effort aimed at identifying novel kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.